molecular formula C26H20N2O5S B3641678 4-(methoxycarbonyl)benzyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}benzoate

4-(methoxycarbonyl)benzyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}benzoate

Cat. No.: B3641678
M. Wt: 472.5 g/mol
InChI Key: PNZKVYBYGRKPBY-UHFFFAOYSA-N
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Description

The compound “4-(methoxycarbonyl)benzyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}benzoate” is a complex organic molecule. It is related to the class of organic compounds known as linear 1,3-diarylpropanoids . These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the general properties of its constituent groups. It contains a thiazole ring, which is a type of heterocyclic aromatic ring containing both sulfur and nitrogen atoms . The compound also contains methoxycarbonyl and benzyl groups, which are common functional groups in organic chemistry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiazoles are known to participate in a variety of chemical reactions, including nucleophilic substitutions and additions . The methoxycarbonyl and benzyl groups could also potentially undergo various transformations under the right conditions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would be influenced by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of the intermolecular forces present . Unfortunately, specific physical and chemical property data for this exact compound were not found in the available literature.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Properties

IUPAC Name

(4-methoxycarbonylphenyl)methyl 2-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O5S/c1-32-24(30)19-13-11-17(12-14-19)15-33-25(31)21-10-6-5-9-20(21)23(29)28-26-27-22(16-34-26)18-7-3-2-4-8-18/h2-14,16H,15H2,1H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZKVYBYGRKPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(methoxycarbonyl)benzyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}benzoate
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4-(methoxycarbonyl)benzyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}benzoate
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4-(methoxycarbonyl)benzyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}benzoate
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4-(methoxycarbonyl)benzyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}benzoate
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4-(methoxycarbonyl)benzyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}benzoate
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4-(methoxycarbonyl)benzyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}benzoate

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